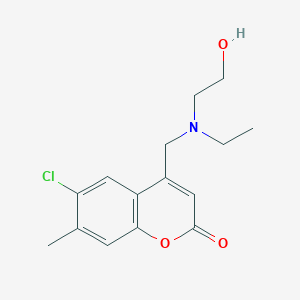
6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. The presence of the chloro, ethyl, hydroxyethyl, and amino functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The presence of the chromen-2-one ring suggests that the compound could have aromatic properties, while the various functional groups attached to the ring could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .科学的研究の応用
Microwave-Assisted Synthesis and Biological Activity
The compound is used in the synthesis of novel 2H-Chromene derivatives bearing Phenylthiazolidinones, showcasing significant antimicrobial activity against various bacteria and fungi. This is achieved through multicomponent reactions (MCRs), enhanced by microwave assistance, demonstrating the compound's utility in creating pharmacologically active agents (El Azab, Youssef, & Amin, 2014).
Antimicrobial Activity of Synthesized Compounds
Further research into the synthesis of compounds similar to 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one has led to the creation of substances with considerable antimicrobial properties. For instance, the study on Ethyl 3-Amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate reveals its effectiveness against microbial strains, underscoring the potential of such compounds in developing new antibacterial and antifungal agents (Radwan et al., 2020).
Dielectric Properties and Polymer Functionalization
The compound's framework has been adapted in the synthesis of polymers with notable dielectric properties. By modifying poly(4-(chloromethyl)-2-oxo-2H-chromen-7-yl-2-ethylpropanoate) with diethanolamine, researchers created polymers with varying dielectric constants, highlighting the compound's versatility in materials science for applications such as sensors and electronic devices (Bezgin, Ayaz, & Demirelli, 2015).
Structural Elucidation and Crystallography
The compound also serves as a cornerstone in the field of crystallography, where its derivatives have been analyzed to understand their molecular and crystal structures better. Such studies provide insight into the compound's interaction mechanisms and potential for forming stable crystalline materials with specific properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-chloro-4-[[ethyl(2-hydroxyethyl)amino]methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-3-17(4-5-18)9-11-7-15(19)20-14-6-10(2)13(16)8-12(11)14/h6-8,18H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHIQLUULSUIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=O)OC2=C1C=C(C(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
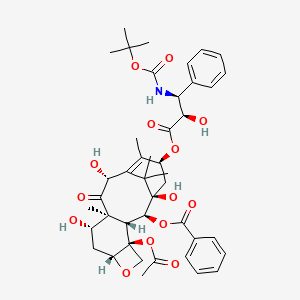
![2-(benzo[d]thiazol-2-ylthio)-1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2617633.png)
![N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2617634.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2617639.png)
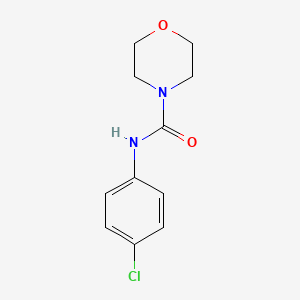
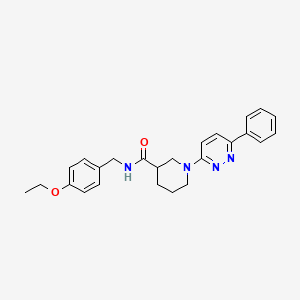
![8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2617643.png)
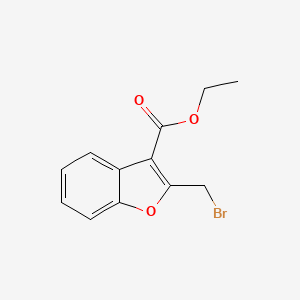
![N-isobutyl-3-(4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide](/img/structure/B2617646.png)
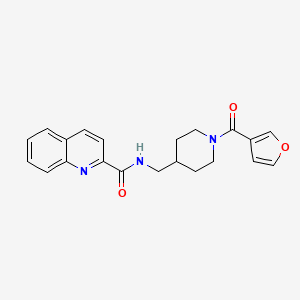
![4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide](/img/structure/B2617648.png)
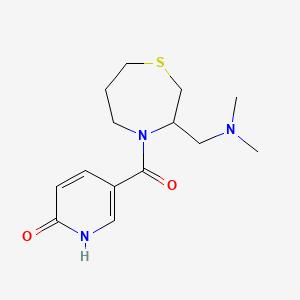
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2617651.png)
